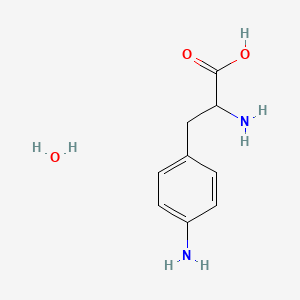

4-Amino-L-phenylalanine hydrate

CAS No.:

Cat. No.: VC14450815

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O3 |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 2-amino-3-(4-aminophenyl)propanoic acid;hydrate |

| Standard InChI | InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2 |

| Standard InChI Key | LPKPWQCBWORKIP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)N.O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an L-phenylalanine backbone modified by a fourth-position amino group (-NH₂) on the benzene ring and a water molecule integrated into its crystalline lattice. The molecular formula is C₉H₁₄N₂O₃, with a molar mass of 198.22 g/mol . The InChI key (LPKPWQCBWORKIP-QRPNPIFTSA-N) confirms its stereochemistry, ensuring compatibility with biological systems that recognize L-configured amino acids.

Table 1: Key Physicochemical Parameters

The hydrate structure stabilizes the compound via hydrogen bonding between water molecules and the amino/carboxyl groups, reducing hygroscopicity compared to anhydrous forms . This property is critical for handling and storage in laboratory settings.

Synthesis and Characterization

Production Methods

Industrial synthesis typically involves:

-

Amination of L-phenylalanine: Electrophilic aromatic substitution introduces the para-amino group using nitrating agents followed by reduction.

-

Hydration: Crystallization from aqueous solutions yields the hydrate form.

Purification via HPLC ensures >95% purity, as reflected in commercial product specifications .

Analytical Techniques

-

X-ray Diffraction (XRD): Resolves hydrate-specific crystal planes and water coordination.

-

Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and proton environments. The isomeric SMILES (

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O) aligns with ¹H/¹³C NMR spectra. -

Thermogravimetric Analysis (TGA): Quantifies water content (∼8–10% by mass) and decomposition thresholds .

Biochemical and Pharmaceutical Applications

Peptide Engineering

The compound serves as a non-canonical amino acid in peptide synthesis, enabling:

-

Enhanced binding affinity: The para-amino group provides additional hydrogen-bonding sites for target interactions.

-

Fluorescent tagging: Aromatic systems facilitate conjugation with fluorophores for imaging studies.

Drug Development

Structural analogs of phenylalanine exhibit antimicrobial and anticancer activities. For example:

-

Antimicrobial peptides: Incorporating 4-amino-L-phenylalanine enhances membrane permeability in Gram-negative bacteria.

-

Kinase inhibitors: The aromatic amine may chelate metal ions in enzyme active sites, disrupting signaling pathways.

| Application | Mechanism | Stage of Research |

|---|---|---|

| Antimicrobial agents | Disruption of bacterial membranes | Preclinical |

| Neurotransmitter analogs | Modulation of dopamine/serotonin receptors | Theoretical |

| Cancer therapeutics | Inhibition of tyrosine kinases | Early-stage R&D |

Recent Advances and Future Directions

Polymorphism Studies

Investigations into L-phenylalanine’s solid-state behavior reveal that hydration/dehydration cycles induce reversible phase changes . Applied to 4-amino-L-phenylalanine hydrate, such studies could optimize formulation stability for drug delivery systems.

Computational Modeling

Metadynamics simulations predict that the hydrate’s water network stabilizes specific side-chain conformations, influencing receptor binding . Validating these models experimentally could accelerate rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume